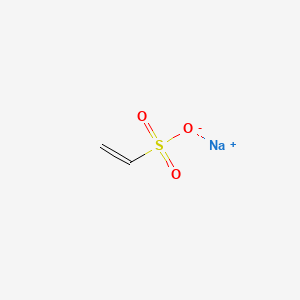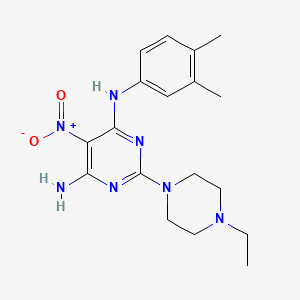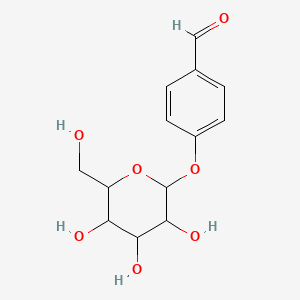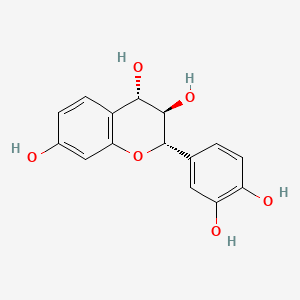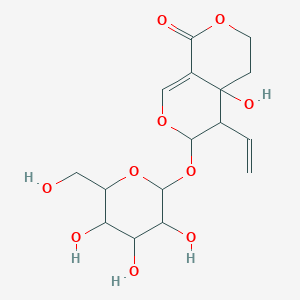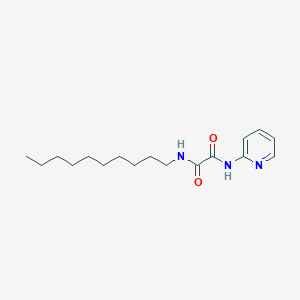
Dehydrodihydrorotenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrodihydrorotenone is a naturally occurring compound derived from the roots of certain plants in the Leguminosae family. It is a member of the rotenoid family, which are known for their insecticidal properties. This compound is particularly notable for its role as a mitochondrial inhibitor, which has implications in both pest control and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrodihydrorotenone can be synthesized through various chemical reactions involving the modification of rotenone. One common method involves the dehydrogenation of dihydrorotenone. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective removal of hydrogen atoms.
Industrial Production Methods: Industrial production of this compound often involves the extraction of rotenone from plant sources, followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate rotenone, which is then subjected to dehydrogenation reactions to produce this compound. This method is preferred due to the availability of rotenone in large quantities from natural sources.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can convert this compound back to dihydrorotenone.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products Formed:
Oxidized Derivatives: These include various quinones and other oxygenated compounds.
Reduced Forms: Dihydrorotenone and other hydrogenated derivatives.
Substituted Compounds: Various substituted rotenoids with different functional groups.
Scientific Research Applications
Dehydrodihydrorotenone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on mitochondrial function and its potential to induce apoptosis in cells.
Medicine: Explored for its potential role in neurodegenerative disease research, particularly Parkinson’s disease, due to its mitochondrial inhibitory properties.
Industry: Utilized as a natural pesticide in agricultural practices.
Mechanism of Action
Dehydrodihydrorotenone exerts its effects primarily through the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The resulting oxidative stress can induce apoptosis in cells. The compound’s ability to trigger endoplasmic reticulum stress and activate the p38 signaling pathway further contributes to its biological effects .
Comparison with Similar Compounds
Rotenone: The parent compound from which dehydrodihydrorotenone is derived. Both share similar mitochondrial inhibitory properties.
Dihydrorotenone: A reduced form of rotenone, which can be converted to this compound through dehydrogenation.
Other Rotenoids: Compounds such as tephrosin and deguelin, which also exhibit insecticidal and mitochondrial inhibitory properties.
Uniqueness: this compound is unique due to its specific structural modifications that enhance its mitochondrial inhibitory effects compared to other rotenoids. Its ability to induce apoptosis through multiple pathways makes it a valuable compound for research in neurodegenerative diseases and cancer.
Properties
Molecular Formula |
C23H22O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16H,8,10H2,1-4H3 |
InChI Key |
BHCBWJBSVOKHRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Canonical SMILES |
CC(C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


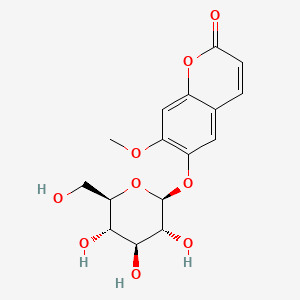

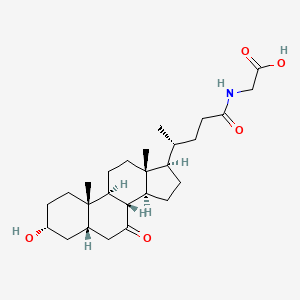
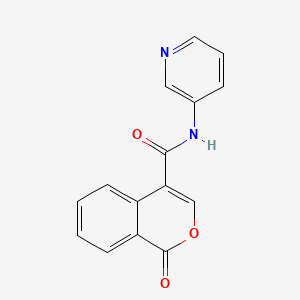
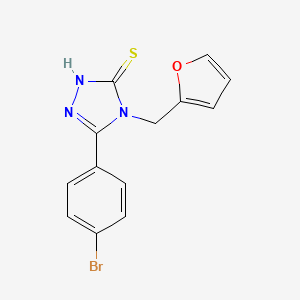
![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)
![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)
